[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid
Overview
Description
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid is an organic compound characterized by the presence of a methanesulfonylamino group attached to a phenoxy-acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid typically involves the reaction of 3-(methanesulfonylamino-methyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonylamino group can yield amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The methanesulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonyl group but differ in their overall structure and reactivity.
Phenoxyacetic acids: Compounds with a phenoxyacetic acid backbone but different substituents.
Uniqueness
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid is unique due to the presence of the methanesulfonylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-(methanesulfonamidomethyl)phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-17(14,15)11-6-8-3-2-4-9(5-8)16-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOIDGHXJTWCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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